REACTION_CXSMILES
|
[NH2:1][C:2]1[C:13]([F:14])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4]([N:6]([O:8][CH3:9])[CH3:7])=[O:5].[Cl:15]N1C(C)(C)C(=O)N(Cl)C1=O>C(O)(=O)C>[NH2:1][C:2]1[C:13]([F:14])=[CH:12][C:11]([Cl:15])=[CH:10][C:3]=1[C:4]([N:6]([O:8][CH3:9])[CH3:7])=[O:5]
|
Name
|
2-amino-3-fluoro-N-methoxy-N-methyl-benzamide
|
Quantity
|
765 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)N(C)OC)C=CC=C1F
|
Name
|
|
Quantity
|
783 mg
|
Type
|
reactant
|
Smiles
|
ClN1C(N(C(C1(C)C)=O)Cl)=O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The orange solution was stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then poured carefully onto ice/saturated NaHCO3-solution
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The remaining residue was purified by column chromatography (silica gel, heptane/EtOAc 90:10-80:20)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N(C)OC)C=C(C=C1F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 544 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |